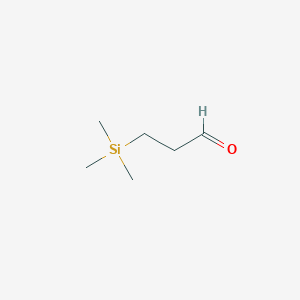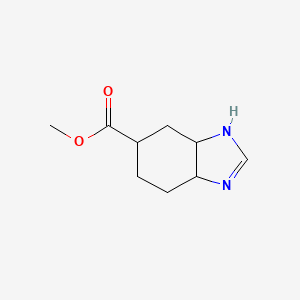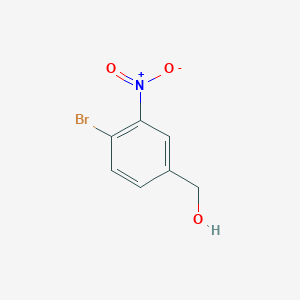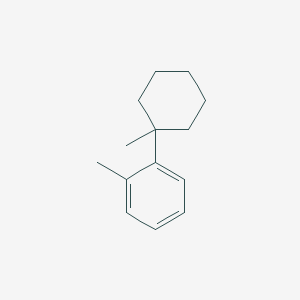
3-Trimethylsilylpropanal
Vue d'ensemble
Description
3-Trimethylsilylpropanal is a chemical compound with the molecular formula C6H14OSi . It contains a total of 21 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .
Molecular Structure Analysis
The molecular structure of 3-Trimethylsilylpropanal includes 21 bonds in total: 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) . The average mass of the molecule is 130.260 Da .Applications De Recherche Scientifique
Synthesis and Chemical Applications
3-Trimethylsilylpropanal is involved in various synthetic and chemical applications. In one study, it was used in the preparation and synthetic application of 3-bromoallyltrimethylsilane as hydroxypropenyl synthons. This process involved introducing the 3-Trimethylsilylpropen-1-yl group to several epoxides, demonstrating its utility in organic synthesis (Nishiyama, Narimatsu, & Itoh, 1982).
Material Science and Photolithography
In material science, especially in the field of photolithography, trimethylsilyl groups have been incorporated into copolymers. These copolymers, including poly(3-trimethylsilylpropanal-co-propanal), were found to be highly sensitive to soft X-rays, allowing for efficient development in soft X-ray lithography without the need for a separate development step (Nate, Inoue, Yokono, & Hatada, 1988).
Organic and Polymer Chemistry
3-Trimethylsilylpropanal plays a role in organic and polymer chemistry. For example, a study highlighted the rearrangement of phenylseleno- and trimethylsilylmethyl groups in 2-hydroxy-3-trimethylsilylpropyl selenides, showcasing its versatility in chemical transformations (Nishiyama, Kitajima, Yamamoto, & Itoh, 1982). Additionally, tris(trimethylsilyl)silane, a related compound, has been extensively used in radical reductions, hydrosilylation, and consecutive radical reactions, underlining its importance in various chemical processes (Chatgilialoglu & Lalevée, 2012).
Nuclear Magnetic Resonance Studies
3-Trimethylsilylpropanal has been studied in nuclear magnetic resonance (NMR) research, particularly in the analysis of trimethylsilyl compounds. This research has contributed to the understanding of chemical shifts, coupling constants, and relaxation times in organosilicon chemistry (Harris & Kimber, 1975).
Medical Research
While this compound is primarily used in chemical and materials science, it's important to note that certain trimethylsilyl compounds have been examined for potential medical applications. For instance, 3-(Trimethylsilyl)propanesulfonic acid was studied for its effects on porcine carotid arteries, providing insights into its biological impact and potential medical applications (Clark & Dillon, 1989).
Safety and Hazards
Propriétés
IUPAC Name |
3-trimethylsilylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZRCTHPQQALDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450722 | |
| Record name | 3-trimethylsilylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Trimethylsilylpropanal | |
CAS RN |
18146-03-7 | |
| Record name | 3-(Trimethylsilyl)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18146-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-trimethylsilylpropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
![2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B3031100.png)

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)








